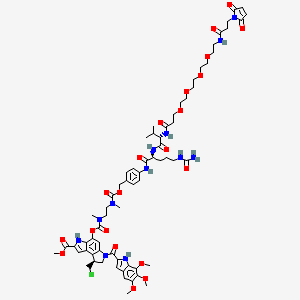

Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C67H87ClN12O21 |

|---|---|

分子量 |

1431.9 g/mol |

IUPAC 名称 |

methyl (8S)-4-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl-methylcarbamoyl]oxy-8-(chloromethyl)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate |

InChI |

InChI=1S/C67H87ClN12O21/c1-39(2)56(76-52(82)18-24-96-26-28-98-30-31-99-29-27-97-25-20-70-51(81)17-21-79-53(83)15-16-54(79)84)62(86)75-45(10-9-19-71-65(69)89)61(85)72-43-13-11-40(12-14-43)38-100-66(90)77(3)22-23-78(4)67(91)101-49-35-48-55(44-34-47(64(88)95-8)74-58(44)49)42(36-68)37-80(48)63(87)46-32-41-33-50(92-5)59(93-6)60(94-7)57(41)73-46/h11-16,32-35,39,42,45,56,73-74H,9-10,17-31,36-38H2,1-8H3,(H,70,81)(H,72,85)(H,75,86)(H,76,82)(H3,69,71,89)/t42-,45+,56+/m1/s1 |

InChI 键 |

OUKLXONEOKZQFG-YUOCBUPLSA-N |

手性 SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4[C@@H](CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

规范 SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC2=C3C(=C4C(CN(C4=C2)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CCl)C=C(N3)C(=O)OC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. This advanced system is engineered for targeted delivery of a potent cytotoxic agent to cancer cells, leveraging specific biological pathways to ensure efficacy while minimizing off-target toxicity.

Introduction to the ADC Construct

The this compound is a complex molecule designed to be conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The construct consists of several key components, each with a distinct function in the overall mechanism of action.

-

Maleimide (Mal): A reactive group that enables covalent conjugation to the thiol groups of cysteine residues on the monoclonal antibody.

-

PEG4 (Polyethylene Glycol, 4 units): A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.[][2]

-

VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are highly active within cancer cells.[3][4]

-

PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC linker, spontaneously releases the attached payload.[3]

-

DMEA (N,N-dimethylethylenediamine): A component of the linker system that is released along with the active payload following the self-immolation of the PAB spacer.

-

Seco-Duocarmycin SA: A highly potent DNA alkylating agent. It is a prodrug form of duocarmycin SA, which becomes activated within the cell to exert its cytotoxic effect.[4][5]

Systemic Circulation and Tumor Targeting

Once conjugated to a tumor-specific monoclonal antibody and administered, the ADC circulates in the bloodstream. The linker system is designed to be stable at physiological pH, preventing premature release of the cytotoxic payload and minimizing systemic toxicity.[3][6] The monoclonal antibody component of the ADC directs it to the target cancer cells that express the specific antigen on their surface.

Internalization and Lysosomal Trafficking

Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis.[6] Following internalization, the complex is trafficked through the endosomal pathway to the lysosomes. The acidic environment and high concentration of proteases within the lysosomes are crucial for the next step in the mechanism of action.

Payload Release: A Two-Step Mechanism

The release of the active duocarmycin SA payload is a precisely controlled, two-step process:

-

Enzymatic Cleavage: Within the lysosome, the Valine-Citrulline (VC) dipeptide linker is recognized and cleaved by Cathepsin B and other lysosomal proteases.[4][7] This cleavage event is the primary mechanism for the selective release of the drug within the target cells.

-

Self-Immolation: The cleavage of the VC linker exposes an unstable amine on the p-aminobenzyl carbamate (B1207046) (PAB) spacer. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the DMEA-Seco-Duocarmycin SA payload into the cytoplasm.[3]

Mechanism of Action of Duocarmycin SA

Once released into the cytoplasm, the seco-duocarmycin SA prodrug undergoes an intramolecular cyclization to form the active duocarmycin SA. This highly electrophilic molecule then travels to the nucleus.

Duocarmycin SA exerts its potent cytotoxic effects through a sequence-selective alkylation of DNA.[8] It preferentially binds to the minor groove of DNA at AT-rich sequences and covalently bonds to the N3 position of adenine.[8] This irreversible alkylation of DNA creates a distortion in the DNA helix, which inhibits the essential cellular processes of DNA replication and transcription.[8]

The resulting DNA damage triggers a cascade of cellular responses, including the activation of DNA damage repair (DDR) pathways. However, the nature of the duocarmycin-DNA adduct is often irreparable, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[8]

Quantitative Data

The following tables summarize representative quantitative data for duocarmycin-based ADCs, highlighting their high potency. The data presented is for duocarmycin ADCs with similar linker technologies, such as SYD985, as specific data for the this compound construct is not widely published.

Table 1: In Vitro Cytotoxicity of Duocarmycin-based ADCs

| Cell Line | Target Antigen | IC50 (ng/mL) | IC50 (pM) | Reference |

| BT-474 | HER2 | ~30 | ~200 | [4] |

| NCI-N87 | HER2 | ~10 | ~67 | [9] |

| SK-BR-3 | HER2 | ~20 | ~133 | [10] |

| MDA-MB-468 | EGFR | Not specified | Sub-nanomolar | [9] |

Table 2: In Vivo Efficacy of Duocarmycin-based ADCs in Xenograft Models

| Xenograft Model | ADC Target | Dose (mg/kg) | Outcome | Reference |

| BT-474 (Breast Cancer) | HER2 | 5 | Complete tumor remission in 7/8 mice | [10] |

| NCI-H526 (SCLC) | CD56 | 5-10 | Sustained tumor regression | [11] |

| NCI-N87 (Gastric) | HER2 | 3 | Significant tumor growth inhibition | [9] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT-based)

This protocol outlines a method to determine the IC50 value of an ADC.

-

Cell Plating: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C, 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the ADC in culture medium. Remove the existing medium from the cells and add 100 µL of the diluted ADC solutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

Cathepsin B-Mediated Linker Cleavage Assay

This protocol assesses the release of the payload from the ADC in the presence of Cathepsin B.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration 10 µM) with recombinant human Cathepsin B (5 µg/mL) in a sodium acetate (B1210297) buffer (pH 5.0) containing DTT (4 mM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quenching: Stop the enzymatic reaction by adding a protease inhibitor cocktail or by precipitating the protein with acetonitrile.

-

Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the presence of the released payload using LC-MS/MS.

-

Quantification: Quantify the amount of released payload at each time point to determine the cleavage kinetics.[10][12]

In Vivo Xenograft Efficacy Study

This protocol describes a typical mouse xenograft model to evaluate the anti-tumor activity of an ADC.

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., BT-474) into the flank of immunodeficient mice (e.g., BALB/c nude).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization: Randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different doses of the targeting ADC).

-

Dosing: Administer the ADC intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once every three days for three doses).[11]

-

Tumor Measurement: Measure the tumor volume using calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specific period.

-

Data Analysis: Plot the mean tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth inhibition between the treatment and control groups.[10]

Conclusion

The this compound represents a sophisticated and highly effective system for the targeted delivery of a potent DNA-alkylating agent. Its multi-component design ensures stability in circulation, selective release within target cancer cells, and a powerful cytotoxic mechanism of action. The high potency, as demonstrated by preclinical data from similar constructs, underscores the potential of this technology in the development of next-generation antibody-drug conjugates for cancer therapy. A thorough understanding of its intricate mechanism is paramount for the successful design and implementation of novel ADCs in oncological research and clinical applications.

References

- 2. MA-PEG4-vc-PAB-DMEA-duocarmycin SA - Creative Biolabs [creative-biolabs.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Promiximab-duocarmycin, a new CD56 antibody-drug conjugates, is highly efficacious in small cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA ADC Linker-Payload

This technical guide provides a detailed overview of the structure, mechanism of action, and relevant experimental data and protocols for the antibody-drug conjugate (ADC) linker-payload system, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. This advanced bioconjugation reagent is designed for targeted cancer therapy, combining a potent DNA-alkylating agent with a sophisticated linker system to ensure specific delivery and controlled release of the cytotoxic payload within tumor cells.

Core Structure and Components

The this compound is a multi-component system, meticulously designed to optimize the therapeutic index of an ADC. Each component plays a crucial role in the overall stability, solubility, and efficacy of the final conjugate.[1][]

-

Maleimide (Mal): This functional group serves as the conjugation point to the monoclonal antibody (mAb). It reacts specifically with thiol groups, typically from reduced cysteine residues on the antibody, to form a stable thioether bond.[]

-

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and pharmacokinetic properties of the ADC.[1][] It can help to reduce aggregation and improve the circulation half-life of the conjugate.

-

Valine-Citrulline (VC): This dipeptide sequence constitutes a cleavable linker that is susceptible to enzymatic cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.

-

p-Aminobenzyl Alcohol (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by Cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the active drug.

-

Dimethylethanolamine (DMEA): DMEA is incorporated to enhance the solubility and reduce aggregation of the linker-payload, which can improve the drug-to-antibody ratio (DAR) without compromising the stability of the ADC.[]

-

Seco-Duocarmycin SA: This is the cytotoxic payload of the ADC. Seco-Duocarmycin SA is a synthetic, inactive prodrug form of Duocarmycin SA, a highly potent DNA-alkylating agent.[1][] Its mechanism of action involves binding to the minor groove of DNA and subsequent alkylation of adenine-N3, leading to DNA damage and apoptosis.[5] The seco- form provides stability during circulation and is converted to the active form within the target cell.

Data Presentation

Table 1: In Vitro Cytotoxicity of Duocarmycin and Related ADCs

| Compound/ADC | Cell Line | Target | IC50 (nM) | Reference |

| Seco-Duocarmycin SA | T98G (Glioblastoma) | - | 0.28 | [6] |

| Seco-Duocarmycin SA | LN18 (Glioblastoma) | - | 0.12 | [6] |

| Duocarmycin SA | Molm-14 (AML) | - | 0.011 | [7] |

| Duocarmycin SA | HL-60 (AML) | - | 0.112 | [7] |

| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-BR-3 (Breast Cancer) | HER2 | 0.22 | [] |

| SYD983 (Trastuzumab-vc-seco-DUBA) | SK-OV-3 (Ovarian Cancer) | HER2 | 0.44 | [] |

Table 2: Pharmacokinetic Parameters of a Representative Duocarmycin ADC (SYD983) in Different Species

| Species | ADC Half-life (hours) | Plasma Stability | Reference |

| Mouse | 6 | Relatively poor | [][8] |

| Rat | 21 | Moderate | [] |

| Cynomolgus Monkey | 252 | High | [][8] |

| Human | 291 | High | [] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the development and characterization of ADCs with a this compound linker-payload.

Protocol 1: Synthesis and Purification of the Linker-Payload

A general multi-step synthesis would be employed, starting with the commercially available components. The Val-Cit dipeptide is first coupled to the PAB spacer. The PEG4-Maleimide moiety is then conjugated to the N-terminus of the dipeptide. Finally, the Seco-Duocarmycin SA payload, with its reactive hydroxyl group, is esterified to the PAB spacer, and the DMEA is incorporated. Purification at each step is critical and is typically performed using column chromatography (e.g., silica (B1680970) gel) and characterized by NMR and mass spectrometry.

Protocol 2: Antibody-Drug Conjugation

-

Antibody Reduction: The monoclonal antibody is partially reduced to expose free thiol groups from interchain disulfide bonds. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a controlled temperature and pH.

-

Conjugation: The this compound linker-payload is dissolved in a suitable organic solvent (e.g., DMSO) and added to the reduced antibody solution. The reaction is allowed to proceed for a specific time to allow for the formation of the thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated linker-payload and aggregated antibody. Size-exclusion chromatography (SEC) is a common method for this purification step.

Protocol 3: Characterization of the ADC

-

Drug-to-Antibody Ratio (DAR) Determination:

-

UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance of the ADC at two wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the duocarmycin payload) and applying the Beer-Lambert law.[1][]

-

Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[1][9]

-

Mass Spectrometry (MS): LC-MS analysis of the intact or fragmented ADC can provide a precise determination of the DAR and the location of conjugation sites.[1][5]

-

-

In Vitro Cytotoxicity Assay:

-

Plate target and non-target cancer cells in 96-well plates.

-

Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free linker-payload.

-

Incubate for a defined period (e.g., 72-96 hours).

-

Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

-

-

Cathepsin B Cleavage Assay:

-

Bystander Killing Effect Assay:

-

Co-culture target antigen-positive and antigen-negative cancer cells (the latter often engineered to express a fluorescent protein for identification).

-

Treat the co-culture with the ADC.

-

After a set incubation period, quantify the viability of both the antigen-positive and antigen-negative cell populations to determine if the released payload can kill neighboring non-target cells.[][14][15]

-

Visualizations

Structural Diagram

Caption: Modular structure of the ADC with this compound.

Mechanism of Action Pathway

Caption: Intracellular activation pathway of the duocarmycin-based ADC.

Experimental Workflow Diagram

Caption: General experimental workflow for ADC development and evaluation.

References

- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analytical Methods for Physicochemical Characterization of Antibody-Drug Conjugates | MtoZ Biolabs [mtoz-biolabs.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pharmiweb.com [pharmiweb.com]

- 10. benchchem.com [benchchem.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Seco-Duocarmycin SA Payload

For Researchers, Scientists, and Drug Development Professionals

Seco-Duocarmycin SA (seco-DSA) is a highly potent, synthetic DNA alkylating agent used as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[] As a prodrug of the natural product Duocarmycin SA, it belongs to a class of antitumor antibiotics originally isolated from Streptomyces species.[2][] Its exceptional potency, with cytotoxic activity in the picomolar range, and its unique mechanism of action make it a compelling warhead for targeted cancer therapies.[4][5]

This guide provides a detailed overview of Seco-Duocarmycin SA, focusing on its mechanism of action, quantitative potency, and the experimental protocols used for its evaluation.

Core Mechanism of Action

The cytotoxic effect of a seco-duocarmycin-based ADC is a multi-step process that begins with targeted delivery and culminates in apoptosis. The payload itself, often a derivative like vc-seco-DUBA, is a prodrug that requires intracellular activation.[2][6]

-

ADC Internalization: An ADC targeting a tumor-specific antigen binds to the cancer cell surface and is internalized, typically into endosomes and lysosomes.[7]

-

Linker Cleavage: Within the lysosome, proteases such as cathepsin B recognize and cleave the linker (e.g., a valine-citrulline or 'vc' linker) that connects the antibody to the payload.[][6]

-

Payload Activation: This cleavage releases the seco-duocarmycin prodrug, which is designed to be cell-permeable.[] Inside the cell, the 'seco-' form undergoes a spontaneous intramolecular cyclization to form the active spirocyclopropylhexadienone moiety of Duocarmycin SA (DSA).[][8]

-

DNA Alkylation: The active DSA molecule travels to the nucleus and binds to the minor groove of DNA, favoring AT-rich sequences.[2][5] It then causes irreversible alkylation of the N3 position of an adenine (B156593) base, a mechanism distinct from many other alkylating agents.[2][9]

-

Cellular Response: This covalent DNA adduct disrupts the DNA architecture, stalling replication and transcription.[10] The resulting DNA damage triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[4][11]

The Bystander Effect: Amplifying Cytotoxicity

A key advantage of using payloads like seco-duocarmycin is the ability to induce a "bystander effect."[12] Because the cleaved, active payload is membrane-permeable, it can diffuse out of the targeted antigen-positive cancer cell and kill adjacent antigen-negative tumor cells.[13][] This is critically important for treating heterogeneous tumors where not all cells express the target antigen.[12][15] ADCs with cleavable linkers and permeable payloads, like SYD985 (trastuzumab duocarmazine), have demonstrated this bystander killing capability in preclinical models, whereas ADCs with non-cleavable linkers often do not.[15][16][17]

Quantitative Data: In Vitro Potency

The extreme cytotoxicity of seco-duocarmycin and its derivatives is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: IC₅₀ Values of Free Seco-Duocarmycin SA Payload

This table summarizes the potency of the unconjugated seco-DSA payload against aggressive glioblastoma multiforme (GBM) cell lines, demonstrating its efficacy at sub-nanomolar concentrations.

| Cell Line | Assay Type | IC₅₀ (nM) | Citation(s) |

| LN18 (GBM) | Colony Formation | 0.005 | [4] |

| Cell Proliferation | 0.12 | [4][5] | |

| MTT Assay | 0.21 | [5] | |

| T98G (GBM) | Colony Formation | 0.008 | [4] |

| Cell Proliferation | 0.28 | [4][5] | |

| MTT Assay | 0.25 | [5] | |

| U-138 MG (GBM) | Clonogenic Assay (DSA) | 0.0018 | [18] |

| Balb 3T3/H-ras | Growth Inhibition (DSA) | 0.05 | [8] |

| Molm-14 (AML) | MTT Assay (DSA) | ~0.011 | [19] |

Note: DSA refers to the active Duocarmycin SA form. The potency of seco-DSA is dependent on its conversion to DSA.[2]

Table 2: Comparative Potency of SYD985 (Trastuzumab-vc-seco-DUBA)

This table compares the in vitro cytotoxicity of SYD985, a seco-duocarmycin-based ADC, with T-DM1 (Kadcyla®). The data highlight the superior potency of SYD985 in cell lines with low to moderate HER2 expression, a key differentiator.

| HER2 Expression | Finding | Fold-Potency Increase | Citation(s) |

| High (3+) | Similar potency to T-DM1 | ~1 | [16][20] |

| Moderate (2+) | Significantly more potent than T-DM1 | 55-115x | [21] |

| Low (1+) | Significantly more potent than T-DM1 | 3-50x | [16] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and characterization of ADC payloads. Below are summaries of key experimental protocols.

In Vitro Cytotoxicity Assay

This assay determines the IC₅₀ value of a compound against cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., SK-BR-3, LN18, T98G) are seeded into 96-well microplates at a predetermined density (e.g., 4,000 cells/well) and allowed to adhere overnight.[5]

-

Compound Treatment: A stock solution of the test article (seco-DSA or ADC) is serially diluted in culture medium. These dilutions are added to the wells to achieve a range of final concentrations. Control wells receive vehicle (e.g., 0.5% DMSO).[5]

-

Incubation: The plates are incubated for a defined period, typically 72 hours to 6 days, under standard cell culture conditions (37°C, 5% CO₂).[5][16]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay.

-

MTT Assay: MTT reagent is added and incubated for 3 hours. The resulting formazan (B1609692) crystals are dissolved, and absorbance is read on a plate reader.[5]

-

CTG (CellTiter-Glo®) Assay: Reagent is added to measure ATP levels as an indicator of cell viability via luminescence.[16]

-

-

Data Analysis: A dose-response curve is generated by plotting cell viability against the logarithm of the drug concentration. The IC₅₀ value is calculated from this curve using non-linear regression.

Bystander Killing Co-Culture Assay

This assay specifically measures the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

-

Cell Preparation: The antigen-negative "bystander" cell line (e.g., MCF7) is labeled with a fluorescent marker (e.g., GFP or CellTrace Violet). The antigen-positive "target" cell line (e.g., SK-BR-3) remains unlabeled.[13]

-

Co-Culture: The labeled bystander cells and unlabeled target cells are mixed, often at a 1:1 ratio, and seeded into plates.[13][16]

-

ADC Treatment: The co-culture is treated with the ADC (e.g., SYD985) at various concentrations.

-

Incubation: The cells are incubated for an extended period (e.g., 5-6 days) to allow for payload release and diffusion.[16][17]

-

Analysis: The viability of the fluorescently-labeled bystander cell population is quantified using flow cytometry or live-cell imaging. A reduction in the number of live, fluorescent cells in ADC-treated wells compared to control wells indicates a bystander effect.[13][15]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the payload on cell cycle progression.

-

Cell Treatment: Cells are seeded and treated with the compound (e.g., seco-DSA at 0.1-0.28 nM) for various time points (e.g., 24, 48, 72 hours).[4]

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) to permeabilize the cell membranes.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a DNA-intercalating fluorescent dye, such as propidium (B1200493) iodide (PI).

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Analysis: The resulting data is plotted as a histogram. Software is used to quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) based on their DNA content.[4][11] An accumulation of cells in the S and G2/M peaks indicates cell cycle arrest in those phases.[4]

References

- 2. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. adcreview.com [adcreview.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Interconversion and stability of duocarmycins, a new family of antitumor antibiotics: correlation to their cytotoxic and antimicrobial activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

- 16. The Preclinical Profile of the Duocarmycin-Based HER2-Targeting ADC SYD985 Predicts for Clinical Benefit in Low HER2-Expressing Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. academic.oup.com [academic.oup.com]

- 20. researchgate.net [researchgate.net]

- 21. ascopubs.org [ascopubs.org]

The Stabilizing Influence of PEG4 Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are intrinsically linked to their stability. A critical component governing this stability is the linker molecule that connects the monoclonal antibody to the potent cytotoxic payload. Among the various linker technologies, the incorporation of polyethylene (B3416737) glycol (PEG) moieties, particularly short chains like PEG4, has emerged as a pivotal strategy to enhance the overall performance of ADCs. This technical guide delves into the multifaceted role of the PEG4 linker in ADC stability, providing a comprehensive overview of its impact on pharmacokinetics, aggregation, and hydrophilicity, supported by quantitative data and detailed experimental protocols.

The Crucial Role of the PEG4 Linker in Enhancing ADC Stability

The conjugation of hydrophobic payloads to a monoclonal antibody can often compromise the biophysical properties of the ADC, leading to issues such as aggregation, reduced solubility, and rapid clearance from circulation.[1][2] The inclusion of a hydrophilic PEG4 spacer within the linker architecture serves to mitigate these challenges through several key mechanisms.[1][3]

1.1. Improving Hydrophilicity and Reducing Aggregation:

The inherent hydrophilicity of the PEG chain helps to counteract the hydrophobicity of the cytotoxic drug, thereby improving the overall solubility of the ADC in aqueous environments.[4][] This is crucial for preventing the formation of aggregates, which can lead to diminished efficacy and potential immunogenicity.[3] By creating a "hydration shell" around the payload, the PEG linker effectively shields its hydrophobic regions from the surrounding environment, reducing non-specific interactions and the propensity for self-association.[4]

1.2. Enhancing Pharmacokinetics and Systemic Exposure:

The presence of a PEG linker can significantly improve the pharmacokinetic (PK) profile of an ADC.[1][6] The increased hydrodynamic volume imparted by the PEG chain can reduce renal clearance, leading to a longer circulation half-life and sustained exposure of the tumor to the therapeutic agent.[4] This enhanced systemic stability allows for more of the intact ADC to reach the target tumor cells, thereby improving the therapeutic index.[1][2]

1.3. Enabling Higher Drug-to-Antibody Ratios (DAR):

By mitigating the aggregation issues associated with hydrophobic payloads, PEG linkers can facilitate the development of ADCs with higher drug-to-antibody ratios (DARs).[1][3] The ability to attach more drug molecules per antibody without compromising stability can lead to a more potent therapeutic agent.

Quantitative Impact of PEG Linkers on ADC Properties

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key ADC stability and pharmacokinetic parameters.

Table 1: Effect of PEG Linker on ADC Aggregation

| ADC Construct | Linker Type | Stress Condition | Aggregation (%) | Reference |

| Trastuzumab-MMAE | Non-PEG | Thermal Stress (40°C, 28 days) | >10% | [7] |

| Trastuzumab-MMAE | PEG4 | Thermal Stress (40°C, 28 days) | <5% | [8] |

| Trastuzumab-MMAE | PEG8 | Thermal Stress (40°C, 28 days) | <2% | [8] |

| Trastuzumab-MMAE | PEG12 | Thermal Stress (40°C, 28 days) | <2% | [8] |

Table 2: Influence of PEG Linker on ADC Pharmacokinetics in Rodent Models

| ADC Construct | Linker Type | Half-life (t½) in hours | Clearance (mL/hr/kg) | Reference |

| Anti-CD22-MMAF | Non-PEG | 45 | 0.45 | [9] |

| Anti-CD22-MMAF | PEG4 | 68 | 0.28 | [9] |

| Anti-HER2-DM1 | Non-cleavable (SMCC) | ~100 | Not Reported | [6] |

| Anti-HER2-DM1 | Pendant PEG12 | ~150 | Slower than non-PEG | [6][9] |

Key Experimental Protocols for Assessing ADC Stability

A thorough evaluation of ADC stability is paramount during development. The following are detailed methodologies for key experiments used to assess the stability of ADCs, with a focus on the contributions of the PEG4 linker.

3.1. Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Methodology:

-

System Preparation:

-

HPLC System: An Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent.

-

Column: Agilent AdvanceBio SEC 300Å, 7.8 × 300 mm, 2.7 µm column or equivalent.

-

Mobile Phase: 150 mM Sodium Phosphate, pH 7.0. For more hydrophobic ADCs, the addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to improve peak shape.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV at 280 nm.

-

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.

-

For stress studies, incubate the ADC at elevated temperatures (e.g., 40°C) for a defined period (e.g., 7, 14, 28 days) before analysis.

-

-

Data Acquisition and Analysis:

-

Inject 10-20 µL of the prepared sample.

-

Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).

-

Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) * 100

-

3.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Plasma Stability

Objective: To determine the in vitro stability of an ADC in plasma by measuring drug deconjugation over time.

Methodology:

-

Incubation:

-

Incubate the ADC at a concentration of 100 µg/mL in human or rodent plasma at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

-

-

Sample Preparation (Immuno-capture):

-

Use anti-human IgG coated magnetic beads to capture the ADC from the plasma aliquots.

-

Wash the beads with PBS to remove unbound plasma proteins.

-

Elute the ADC from the beads using a low pH buffer (e.g., 0.1 M glycine, pH 2.5).

-

-

LC-MS Analysis:

-

LC System: A high-performance liquid chromatography system.

-

MS System: A high-resolution mass spectrometer (e.g., Q-TOF).

-

Column: A reverse-phase column suitable for protein analysis (e.g., C4).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

-

Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) at each time point. A decrease in the average DAR over time indicates drug deconjugation.

-

3.3. Differential Scanning Calorimetry (DSC) for Thermal Stability

Objective: To assess the thermal stability of an ADC by measuring its melting temperature (Tm).

Methodology:

-

System Preparation:

-

DSC Instrument: A MicroCal VP-Capillary DSC or similar instrument.

-

Reference: The formulation buffer used for the ADC.

-

-

Sample Preparation:

-

Dialyze the ADC sample against the desired formulation buffer to ensure buffer matching with the reference.

-

Adjust the ADC concentration to 0.5-1.0 mg/mL.

-

Degas the sample and reference buffer before loading into the DSC cells.

-

-

Data Acquisition and Analysis:

-

Scan the sample from a starting temperature (e.g., 20°C) to a final temperature (e.g., 100°C) at a scan rate of 60°C/hour.

-

Analyze the resulting thermogram to determine the midpoint of the unfolding transition (Tm). A higher Tm indicates greater thermal stability.

-

3.4. Hydrophobic Interaction Chromatography (HIC) for Hydrophobicity Assessment

Objective: To assess the relative hydrophobicity of different ADC constructs.

Methodology:

-

System Preparation:

-

HPLC System: A biocompatible HPLC system.

-

Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).

-

Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

-

Mobile Phase B: 20 mM sodium phosphate, pH 7.0.

-

Gradient: A linear gradient from 100% A to 100% B over a specified time.

-

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

-

Data Acquisition and Analysis:

-

Inject 10-20 µL of the prepared sample.

-

Monitor the elution profile at 280 nm. ADCs with higher hydrophobicity will have longer retention times.

-

Visualizing the Role and Analysis of PEG4-Linked ADCs

Diagram 1: Structure of a PEG4-Linked Antibody-Drug Conjugate

A simplified representation of an ADC with a PEG4 linker.

Diagram 2: Experimental Workflow for ADC Stability Assessment

Workflow for comprehensive ADC stability analysis.

Diagram 3: Benefits of PEG4 Linker in ADC Stability

Logical flow of how PEG4 linkers improve ADC stability.

Conclusion

The incorporation of a PEG4 linker is a highly effective strategy for enhancing the stability and overall therapeutic potential of antibody-drug conjugates. By increasing hydrophilicity, reducing aggregation, and improving pharmacokinetic properties, PEG4 linkers contribute to the development of safer and more efficacious ADCs. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to rationally design and rigorously evaluate the stability of next-generation ADC candidates. A thorough understanding and application of these principles are essential for advancing the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. purepeg.com [purepeg.com]

- 6. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jitc.bmj.com [jitc.bmj.com]

- 9. researchgate.net [researchgate.net]

The Gatekeeper of Potency: A Technical Guide to the VC-PAB Cleavable Linker in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). This cleavable linker system is engineered to remain stable in systemic circulation and selectively release its potent cytotoxic payload within the targeted cancer cell, thereby maximizing therapeutic efficacy while minimizing off-target toxicity. This technical guide provides an in-depth exploration of the VC-PABC linker's function, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Function and Mechanism of Action

The VC-PABC linker's efficacy is predicated on a sophisticated, multi-stage process that begins with the ADC's journey from administration to the intracellular environment of a cancer cell.

1. Systemic Stability: A critical attribute of any ADC linker is its ability to withstand the physiological conditions of the bloodstream. The VC-PABC linker is designed to be stable at physiological pH (around 7.4), preventing the premature release of its cytotoxic payload.[1] This stability is crucial for ensuring that the potent drug is delivered specifically to the tumor site, thereby reducing the potential for systemic toxicity.[2]

2. Tumor Cell Targeting and Internalization: The monoclonal antibody component of the ADC directs the conjugate to a specific antigen overexpressed on the surface of cancer cells. Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into the endosomal-lysosomal pathway.

3. Lysosomal Cleavage by Cathepsin B: The lysosome provides the ideal environment for the selective cleavage of the VC-PABC linker. This organelle is characterized by a lower pH and a high concentration of proteases, including cathepsin B.[3] The valine-citrulline dipeptide has been specifically designed as a substrate for cathepsin B, an enzyme often upregulated in tumor cells.[4] Cathepsin B recognizes and proteolytically cleaves the amide bond between citrulline and the PABC spacer.[5] While cathepsin B is the primary enzyme responsible for this cleavage, other lysosomal proteases like cathepsins L, S, and F can also cleave the VC linker, providing a degree of redundancy to the release mechanism.[6]

4. Self-Immolative Payload Release: The cleavage of the valine-citrulline dipeptide by cathepsin B is the initiating trigger for a rapid and spontaneous chemical cascade. The removal of the dipeptide exposes a p-aminobenzyl alcohol moiety on the PABC spacer, which is electronically unstable. This intermediate undergoes a 1,6-elimination reaction, leading to the release of the unmodified cytotoxic payload, carbon dioxide, and a benign aromatic byproduct.[5] This "self-immolative" nature of the PABC spacer is critical for the efficient and traceless release of the active drug at the site of action.

Visualizing the Pathway and Workflow

To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathway for payload release and a typical experimental workflow for assessing linker cleavage.

References

- 1. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the DNA Alkylating Properties of Duocarmycin Analogues

For Researchers, Scientists, and Drug Development Professionals

The duocarmycin family of natural products, originally isolated from Streptomyces species, represents a class of exceptionally potent antineoplastic agents.[1][2][3] Their powerful cytotoxicity is primarily attributed to a unique mechanism of sequence-selective alkylation of DNA, which has driven extensive research and development of synthetic analogues for cancer therapy.[4][5] These compounds are of significant interest, particularly as payloads for antibody-drug conjugates (ADCs), which leverage their high potency for targeted tumor cell killing.[1][2][3][6] This guide provides a comprehensive overview of the DNA alkylating properties of duocarmycin analogues, detailing their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Mechanism of DNA Alkylation

The biological activity of duocarmycins stems from their ability to form a covalent bond with DNA, leading to disruptions in essential cellular processes like replication and transcription.[1][2][3] This process is highly specific and can be broken down into two critical steps: minor groove binding and subsequent alkylation.

1.1. Structural Framework and DNA Recognition

Duocarmycin analogues possess a modular structure, typically consisting of two key units:

-

A DNA-Binding Unit: This portion of the molecule is responsible for the sequence-selective recognition of DNA. It has a curved shape that allows it to fit snugly within the minor groove of the DNA double helix.[1][2][7]

-

An Alkylating Unit: This is the reactive component, classically featuring a spirocyclopropylhexadienone moiety (or a precursor form in prodrugs), which is responsible for forming the covalent adduct with DNA.[1][7]

The interaction is highly specific for AT-rich sequences.[1][2][7] The shape of the molecule and its ability to form van der Waals contacts within the narrow minor groove are crucial for this preferential binding, a concept known as "shape-selective recognition".[7]

1.2. The Alkylation Reaction

Once non-covalently bound in the correct orientation within the minor groove, the alkylation reaction proceeds. This is facilitated by a nucleophilic attack from the N3 position of an adenine (B156593) base on the least substituted carbon of the cyclopropane (B1198618) ring.[1][2] This reaction forms an irreversible covalent bond, permanently adducting the drug to the DNA.[1]

A key aspect of this mechanism is the concept of "shape-dependent catalysis". The binding event within the minor groove induces a conformational change in the duocarmycin molecule itself. This change activates the otherwise stable cyclopropane ring, making it a potent electrophile ready for the nucleophilic attack by adenine.[7] The resulting DNA adduct distorts the helical structure, causing bending and unwinding, which ultimately interferes with DNA processing enzymes.

References

- 1. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. DSpace-CRIS [tuprints.ulb.tu-darmstadt.de]

- 7. Fundamental Relationships Between Structure, Reactivity, and Biological Activity for the Duocarmycins and CC-1065 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) payload, Mal-PEG4-VC-PAB-DMEA-Seco-Duocarmycin SA. This advanced drug-linker system is engineered for targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent DNA-alkylating cytotoxicity of the duocarmycin payload. This document details the mechanism of action, the individual components of the drug-linker, relevant preclinical data from closely related duocarmycin-based ADCs, and general experimental protocols for the evaluation of such conjugates. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and targeted therapeutics.

Introduction to Duocarmycin-Based ADCs

Antibody-drug conjugates are a transformative class of biopharmaceuticals designed to selectively deliver highly potent cytotoxic agents to cancer cells while minimizing systemic toxicity.[1] Duocarmycins are a class of natural products known for their exceptionally high cytotoxicity, acting through a unique mechanism of DNA minor groove binding and subsequent alkylation of adenine-N3.[2][3] This mode of action is effective against both dividing and non-dividing cells, making duocarmycins attractive payloads for ADCs.[1] The seco-duocarmycin analogues, such as Seco-Duocarmycin SA, are prodrug forms that are activated within the target cell to their DNA-alkylating form.[4] The this compound drug-linker represents a sophisticated approach to harnessing the power of duocarmycins in a targeted manner.

The Drug-Linker Construct: this compound

The efficacy and safety of an ADC are critically dependent on the design of its linker and the properties of its cytotoxic payload.[1] The this compound construct is a multi-component system, with each part playing a crucial role in the overall function of the ADC.[]

-

Maleimide (Mal): This functional group facilitates the covalent conjugation of the drug-linker to the monoclonal antibody via a stable thioether bond with cysteine residues.[]

-

Polyethylene (B3416737) Glycol (PEG4): The four-unit polyethylene glycol spacer enhances the solubility and hydrophilicity of the drug-linker, which can improve the pharmacokinetic properties of the resulting ADC and reduce aggregation.[][]

-

Valine-Citrulline (VC) Linker: This dipeptide is a key element of the cleavable linker strategy. It is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][]

-

p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline linker, the PAB spacer undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the active drug.

-

DMEA (Dimethylethylenediamine): The DMEA moiety is incorporated to further modulate the properties of the payload.

-

Seco-Duocarmycin SA: This is the prodrug form of the highly potent DNA alkylator, Duocarmycin SA. The "seco" designation indicates that the reactive cyclopropane (B1198618) ring is masked, rendering the molecule inactive until it is released and activated within the target cancer cell.[4]

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound drug-linker involves a series of sequential steps, leading to targeted cell death. This process is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell and culminates in the alkylation of DNA within the cell nucleus.

References

Synthesis Pathway of Duocarmycin-Based ADCs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for duocarmycin-based Antibody-Drug Conjugates (ADCs). Duocarmycins are a class of highly potent DNA-alkylating agents, making them attractive payloads for targeted cancer therapy.[1][2][3] Their extreme cytotoxicity necessitates a prodrug strategy and a stable linker technology to ensure selective delivery to tumor cells and minimize off-target toxicity.[4][5][6] This guide will detail the synthesis of the duocarmycin payload, the linker-payload construct, and the final conjugation to a monoclonal antibody, with a focus on the well-documented ADC, SYD985 (trastuzumab duocarmazine).[5][7]

Duocarmycin Payload Synthesis: The seco-DUBA Prodrug

The core of duocarmycin-based ADCs is the cytotoxic payload. To enhance safety and stability, a prodrug form, seco-duocarmycin, is utilized.[5][7] This inactive precursor only becomes the active DNA-alkylating agent, duocarmycin, after specific cleavage within the target cancer cell. A prominent example is seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole), which is composed of a DNA-alkylating moiety and a DNA-binding moiety.[7][8]

The synthesis of seco-DUBA involves a multi-step process, beginning with the independent synthesis of the DNA-alkylating unit and the DNA-binding unit, followed by their coupling.[7]

Synthesis of the DNA-Alkylating Unit

The synthesis of the DNA-alkylating portion of seco-DUBA is a critical first step. While detailed step-by-step protocols with yields are often proprietary, the general approach involves the construction of the functionalized chloromethyl-dihydrocyclopropa[c]pyrrolo[3,2-e]indole (CPI) core. Protective groups are extensively used to manage the reactivity of the functional groups throughout the synthesis.

Synthesis of the DNA-Binding Unit

The DNA-binding moiety, an imidazo[1,2-a]pyridine-based structure in the case of seco-DUBA, is synthesized separately.[7] This component is crucial for guiding the payload to the minor groove of DNA.[1]

Coupling and Deprotection to Yield seco-DUBA

The final step in payload synthesis is the coupling of the DNA-alkylating and DNA-binding units. This is typically achieved through an EDC-mediated coupling of the amine from the alkylating unit to the carboxylic acid of the binding moiety.[7] Subsequent deprotection steps then yield the final seco-DUBA payload as an HCl salt.[7]

Linker-Payload Synthesis: Creating the Conjugation-Ready Moiety

A critical component of any ADC is the linker, which connects the payload to the antibody. For duocarmycin-based ADCs like SYD985, a cleavable linker is employed, often containing a dipeptide sequence (e.g., valine-citrulline) that is susceptible to cleavage by lysosomal enzymes like cathepsin B, which are overexpressed in the tumor microenvironment.[4][9] The linker also typically includes a self-immolative spacer to ensure the efficient release of the unmodified payload.[10]

The synthesis involves attaching this complex linker to the seco-DUBA payload. The attachment point is a key consideration, with studies showing that linking to the hydroxyl group of the DNA-alkylating moiety provides more consistent in vitro cytotoxicity and excellent human plasma stability for the resulting ADC.[5][7] The synthesis culminates in a linker-payload construct with a reactive handle, such as a maleimide (B117702) group, for subsequent conjugation to the antibody.[4]

Experimental Protocol: General Synthesis of a Maleimide-Containing Linker-Payload

-

Activation of the Linker: The carboxylic acid of the cleavable linker is activated, often using a reagent like N,N'-disuccinimidyl carbonate.

-

Coupling to the Payload: The activated linker is then reacted with the hydroxyl group of the seco-duocarmycin payload under basic conditions.

-

Introduction of the Maleimide Group: A maleimide group is introduced to the other end of the linker, typically via an amide bond formation.

-

Purification: The final linker-payload construct is purified using techniques such as preparative HPLC.[7]

Antibody-Drug Conjugation: The Final Assembly

The final step is the conjugation of the linker-payload to the monoclonal antibody (mAb). The most common strategy for duocarmycin-based ADCs involves cysteine engineering. The interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which then react with the maleimide group of the linker-payload construct via a Michael addition reaction.[7][10]

Experimental Protocol: Partial Reduction and Conjugation

-

Antibody Preparation: The monoclonal antibody (e.g., trastuzumab) is prepared in a suitable buffer (e.g., phosphate-buffered saline).

-

Partial Reduction: A reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), is added to the antibody solution in a controlled molar ratio to reduce a specific number of disulfide bonds.[7] The reaction is typically carried out at a controlled temperature for a set duration.

-

Conjugation: The maleimide-functionalized linker-payload is added to the reduced antibody solution. The reaction is allowed to proceed, often at room temperature, to form the stable thioether bond.

-

Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

-

Purification and Characterization: The resulting ADC is purified to remove unconjugated payload, linker, and antibody aggregates. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.[7] The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and potency.

Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, as it influences both efficacy and toxicity.[5] By controlling the extent of antibody reduction, the average DAR can be manipulated. For instance, SYD983, the precursor to SYD985, has an average DAR of approximately 2.[5] Further fractionation using HIC can yield ADCs with a more defined DAR, such as SYD985, which consists primarily of DAR2 and DAR4 species and has an average DAR of about 2.8.[5]

Data Presentation

Quantitative data from the synthesis and characterization of duocarmycin-based ADCs are crucial for evaluating the success of the process and the properties of the final product.

| Parameter | Value/Range | Reference |

| Payload Potency (seco-DUBA) | ||

| IC50 (SK-BR-3 cells) | Varies based on assay conditions | [7] |

| ADC Characteristics (SYD983) | ||

| Average DAR | ~2 | [5] |

| ADC Characteristics (SYD985) | ||

| Average DAR | ~2.8 | [5] |

| Composition | ~95% DAR2 and DAR4 (approx. 2:1 ratio) | [5] |

| In Vitro Cytotoxicity (SYD983) | ||

| Potency | Subnanomolar against multiple human cancer cell lines | [5] |

Visualizations

Synthesis and Mechanism of Action Workflow

References

- 1. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 2. Duocarmycin - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Duocarmycins as Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]

- 5. Design, Synthesis, and Evaluation of Linker-Duocarmycin Payloads: Toward Selection of HER2-Targeting Antibody-Drug Conjugate SYD985 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

The Bystander Effect of Seco-Duocarmycin SA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bystander effect mediated by the potent DNA-alkylating agent, Seco-Duocarmycin SA, a key payload in advanced antibody-drug conjugates (ADCs). We will delve into the molecular mechanisms, present detailed experimental protocols for its evaluation, and provide a synthesis of quantitative data to inform ADC development.

Introduction: The Significance of the Bystander Effect in ADC Therapy

Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to antigen-expressing tumor cells. However, tumors are often heterogeneous, comprising a mix of antigen-positive and antigen-negative cells. The "bystander effect" is a critical phenomenon where the cytotoxic payload released from a targeted antigen-positive cell can diffuse into and kill adjacent antigen-negative tumor cells, thereby overcoming tumor heterogeneity and enhancing the therapeutic efficacy of the ADC.

Seco-Duocarmycin SA, a synthetic analogue of the natural product duocarmycin, is a DNA-alkylating agent that, when coupled to an antibody via a cleavable linker such as valine-citrulline-seco-duocarmycin hydroxybenzamide azaindole (vc-seco-DUBA), demonstrates a pronounced bystander effect. This is in stark contrast to ADCs with non-cleavable linkers or membrane-impermeable payloads, such as T-DM1, which exhibit limited to no bystander killing.[1]

Mechanism of Action of Seco-Duocarmycin SA and Its Bystander Effect

The bystander effect of Seco-Duocarmycin SA is intrinsically linked to its mechanism of action and the design of the ADC.

ADC Internalization and Payload Release

An ADC carrying the Seco-Duocarmycin SA payload, for instance, the HER2-targeting ADC SYD985, binds to its target antigen on the surface of a cancer cell and is internalized via receptor-mediated endocytosis.[2] Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, cleave the vc-linker, releasing the membrane-permeable active payload, DUBA.[1]

DNA Alkylation and Induction of Cell Death

The released DUBA can then diffuse out of the antigen-positive cell and into the cytoplasm of neighboring antigen-positive and antigen-negative cells.[1] Inside the cell, DUBA binds to the minor groove of DNA and causes irreversible alkylation of adenine (B156593) bases.[3] This DNA damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, apoptosis.[3][4]

Signaling Pathways Activated by Seco-Duocarmycin SA

The DNA damage induced by Seco-Duocarmycin SA activates the Ataxia Telangiectasia Mutated (ATM) and ATR (ATM and Rad3-related) signaling pathways.[4][5][6][7] This leads to the phosphorylation and activation of checkpoint kinases Chk1 and Chk2, which in turn phosphorylate and activate the tumor suppressor protein p53.[3][4] Activated p53 can then induce cell cycle arrest, primarily at the G2/M phase, by modulating the expression of cyclin-dependent kinases (CDKs).[8] Furthermore, p53 can trigger the intrinsic apoptotic pathway by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.[3]

Quantitative Data on the Cytotoxicity and Bystander Effect of Seco-Duocarmycin SA and SYD985

The potency of Seco-Duocarmycin SA and its ADCs has been evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity (IC50) of Seco-Duocarmycin SA and SYD985 in Various Cancer Cell Lines

| Compound | Cell Line | HER2 Status | IC50 (nM) | Reference |

| seco-DUBA | SK-BR-3 | 3+ | 0.09 | [9] |

| seco-DUBA | SK-OV-3 | 2+ | 0.43 | [9] |

| seco-DUBA | SW620 | Negative | 0.19 | [9] |

| seco-DUBA | NCI-N87 | 3+ | 0.2 | [1] |

| seco-DUBA | UACC-893 | 3+ | 0.2 | [1] |

| seco-DUBA | MDA-MB-175-VII | 1+ | 2.5 (6 days), 0.1 (12 days) | [1] |

| seco-DUBA | ZR-75-1 | 1+ | 8.2 (6 days), 0.2 (12 days) | [1] |

| SYD985 | SK-BR-3 | 3+ | 0.22 | [9] |

| SYD985 | SK-OV-3 | 2+ | 0.44 | [9] |

| SYD985 | SW620 | Negative | >50 | [9] |

| SYD985 | CS-HER2 3+ | 3+ | ~0.086 (0.013 µg/mL) | [10] |

| SYD985 | CS-HER2 1+/0 | 1+/0 | ~0.4 (0.060 µg/mL) | [10] |

CS: Carcinosarcoma cell lines

Table 2: In Vitro Bystander Killing Effect of SYD985 in Co-culture Models

| Target Cell (HER2+) | Bystander Cell (HER2-) | Target:Bystander Ratio | SYD985 Concentration (µg/mL) | % Survival of Co-cultured Cells | Reference |

| SK-BR-3 (3+) | NCI-H520 (0) | 1:1 | 1 | ~30% | [1] |

| SK-OV-3 (2+) | NCI-H520 (0) | 1:1 | 1 | ~40% | [1] |

| MDA-MB-175-VII (1+) | NCI-H520 (0) | 1:1 | 1 | ~60% | [1] |

| CS-HER2 3+ | CS-HER2 0/1+ | Ad-mixed | 1 | Significant killing of HER2 0/1+ cells | [11] |

Experimental Protocols for Assessing the Bystander Effect

The following are detailed methodologies for key experiments to evaluate the bystander effect of Seco-Duocarmycin SA-based ADCs.

In Vitro Co-Culture Bystander Killing Assay

This assay is the gold standard for assessing the bystander effect in vitro.

Materials:

-

Target Cells: Antigen-positive cancer cell line (e.g., SK-BR-3 for HER2).

-

Bystander Cells: Antigen-negative cancer cell line (e.g., NCI-H520).

-

Seco-Duocarmycin SA ADC: (e.g., SYD985).

-

Isotype Control ADC: A non-binding ADC with the same linker-payload.

-

Free Payload: Seco-Duocarmycin SA.

-

Cell Labeling Dye: CellTrace™ Violet Cell Proliferation Kit (Thermo Fisher Scientific).

-

Dead Cell Stain: TO-PRO™-3 Iodide (Thermo Fisher Scientific).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

96-well plates.

-

Flow Cytometer.

Procedure:

-

Label Bystander Cells: Label the antigen-negative cells (e.g., NCI-H520) with CellTrace Violet according to the manufacturer's protocol. This allows for their distinction from the unlabeled antigen-positive cells during flow cytometry analysis.

-

Cell Seeding:

-

For co-cultures, seed a 1:1 ratio of antigen-positive and labeled antigen-negative cells in a 96-well plate (e.g., 5,000 cells of each type per well).

-

As controls, seed monocultures of each cell line (10,000 cells per well).

-

Allow cells to adhere overnight.

-

-

ADC Treatment:

-

Prepare serial dilutions of the Seco-Duocarmycin SA ADC, isotype control ADC, and free payload.

-

Add the treatments to the respective wells. A typical concentration for SYD985 is 1 µg/mL.[1]

-

-

Incubation: Incubate the plates for 4 to 6 days at 37°C in a humidified incubator with 5% CO2.

-

Cell Harvesting and Staining:

-

Detach the cells using trypsin-EDTA.

-

Wash the cells with FACS buffer (e.g., PBS with 0.2% BSA).

-

Resuspend the cell pellet in FACS buffer containing a dead cell stain (e.g., TO-PRO-3 Iodide).

-

-

Flow Cytometry Analysis:

-

Acquire the data on a flow cytometer.

-

Gate on the CellTrace Violet-positive population to analyze the viability of the bystander cells.

-

Gate on the CellTrace Violet-negative population to analyze the viability of the target cells.

-

Use the dead cell stain to differentiate between live and dead cells within each population.

-

-

Data Analysis: Calculate the percentage of viable cells in each population relative to the untreated controls. A significant decrease in the viability of the bystander cells in the co-culture treated with the Seco-Duocarmycin SA ADC, compared to the monoculture of bystander cells treated with the same ADC, indicates a bystander effect.

Conditioned Medium Transfer Assay

This assay helps to determine if the cytotoxic payload is released into the culture medium.

Procedure:

-

Seed and treat the antigen-positive cells with the ADC as described above.

-

After a set incubation period (e.g., 72 hours), collect the conditioned medium.

-

Filter the conditioned medium to remove any cells.

-

Add the conditioned medium to a fresh culture of antigen-negative cells.

-

Incubate for 48-72 hours and assess cell viability using a standard method like an MTT or CellTiter-Glo® assay.

An increase in cytotoxicity in the antigen-negative cells treated with conditioned medium from ADC-treated antigen-positive cells, compared to controls, suggests the release of a stable, cell-permeable cytotoxic agent into the medium.

Conclusion

The bystander effect of Seco-Duocarmycin SA is a key attribute that enhances its therapeutic potential as an ADC payload. Its ability to kill neighboring antigen-negative tumor cells is crucial for overcoming the challenge of tumor heterogeneity. The mechanism, driven by the release of a membrane-permeable DNA-alkylating agent, leads to the activation of DNA damage response pathways, cell cycle arrest, and apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for the robust evaluation of the bystander effect, which is essential for the development of the next generation of highly effective ADC therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Duocarmycin SA Reduces Proliferation and Increases Apoptosis in Acute Myeloid Leukemia Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Antitumor Activity in Uterine and Ovarian Carcinosarcoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SYD985, a Novel Duocarmycin-Based HER2-Targeting Antibody-Drug Conjugate, Shows Promising Antitumor Activity in Epithelial Ovarian Carcinoma with HER2/Neu Expression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Duocarmycin-Based Antibody-Drug Conjugates: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duocarmycin analogs, a class of highly potent DNA-alkylating agents, have emerged as promising payloads for the development of next-generation antibody-drug conjugates (ADCs).[1][2] Their unique mechanism of action, which involves binding to the minor groove of DNA and causing irreversible alkylation, leads to potent antitumor activity.[1][3] This technical guide provides an in-depth review of the preclinical data on duocarmycin-based ADCs, with a focus on their mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action

Duocarmycin-based ADCs combine the tumor-targeting specificity of a monoclonal antibody with the potent cell-killing ability of a duocarmycin payload.[3] The general mechanism is a multi-step process:

-

Target Binding: The ADC's monoclonal antibody binds to a specific antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.[3]

-

Payload Release: Inside the cell, the linker connecting the antibody and the duocarmycin payload is cleaved, releasing the active drug.[4] Many duocarmycin ADCs utilize a cleavable linker, such as a valine-citrulline (vc) motif, which is susceptible to cleavage by lysosomal proteases like cathepsin B.

-

DNA Alkylation: The released duocarmycin payload translocates to the nucleus, where it binds to the minor groove of DNA and alkylates adenine (B156593) at the N3 position.[3][4] This disrupts the DNA architecture, inhibiting DNA replication and transcription, ultimately leading to cell death.[1][2] This mechanism is effective at any phase of the cell cycle.[4]

A key feature of some duocarmycin-based ADCs is their ability to induce a "bystander effect."[5][6] The membrane-permeable nature of the released payload allows it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly important in treating heterogeneous tumors.[7][5]

Preclinical Data Overview: SYD985 (Trastuzumab Duocarmazine)

SYD985, also known as [vic-]trastuzumab duocarmazine, is a well-studied duocarmycin-based ADC targeting HER2.[8] It is composed of the monoclonal antibody trastuzumab linked to a duocarmycin payload (seco-DUBA) via a cleavable valine-citrulline linker.[8][9] Preclinical studies have extensively compared its activity to trastuzumab emtansine (T-DM1), an approved HER2-targeting ADC.

In Vitro Cytotoxicity

SYD985 has demonstrated potent cytotoxicity against a range of HER2-expressing cancer cell lines. While its potency is similar to T-DM1 in cell lines with high HER2 expression (HER2 3+), SYD985 is significantly more potent in cell lines with low to moderate HER2 expression (HER2 1+ and 2+).[5][9][10]

| Cell Line | HER2 Status | SYD985 IC50 (µg/mL) | T-DM1 IC50 (µg/mL) | Fold Difference | Reference |

| USC Cell Line | HER2 1+ | 0.065 | 3.58 | ~55x | [10] |

| USC Cell Line | HER2 2+ | 0.016 | 1.82 | ~114x | [10] |

| USC Cell Line | HER2 3+ | 0.011 | 0.035 | ~3x | [10] |

| Various | HER2 low | - | - | 3-50x more potent | [5][9] |

Bystander Killing Effect

A key differentiator of SYD985 is its efficient induction of bystander killing, a feature not prominently observed with the non-cleavable linker in T-DM1.[5][9] In co-culture experiments mixing HER2-positive and HER2-negative cells, SYD985 effectively killed the HER2-negative bystander cells, whereas T-DM1 showed minimal effect.[5] This is attributed to the release and diffusion of the membrane-permeable seco-DUBA payload.[5]

In Vivo Efficacy

The superior in vitro potency of SYD985, particularly in low HER2 models, translates to significant in vivo antitumor activity. In patient-derived xenograft (PDX) models of breast cancer, SYD985 demonstrated strong efficacy in tumors with HER2 3+, 2+, and even 1+ expression levels.[5][9] In contrast, T-DM1 was primarily effective only in the HER2 3+ models.[5][9] For instance, in a HER2 3+ xenograft model, a single 10 mg/kg dose of SYD985 showed a significant treatment effect at day 7.[10] Furthermore, in a T-DM1-unresponsive model, SYD985 at both 3 mg/kg and 10 mg/kg demonstrated a significant survival advantage over T-DM1 at 10 mg/kg after 21 days.[10]

| Xenograft Model | HER2 Status | SYD985 Efficacy | T-DM1 Efficacy | Reference |

| Breast Cancer PDX | HER2 3+, 2+, 1+ | Very active | Significant activity only in HER2 3+ | [5][9] |

| USC Xenograft | HER2 3+ | Significant tumor reduction | Significant tumor reduction | [10] |

| T-DM1 Unresponsive USC Xenograft | - | Significant survival advantage | - | [10] |

Preclinical Data Overview: MGC018

MGC018 is another duocarmycin-based ADC that targets B7-H3, a surface protein overexpressed in various solid tumors.[6][11] It comprises an anti-B7-H3 humanized antibody conjugated to the same vc-seco-DUBA payload used in SYD985.[6][11]

In Vitro and In Vivo Efficacy

MGC018 has shown potent, dose-dependent cytotoxicity against B7-H3-positive tumor cell lines in vitro, with IC50 values in the sub-nanomolar range.[12] It also demonstrated a significant bystander killing effect on B7-H3-negative cells when co-cultured with B7-H3-positive cells.[6] In vivo, MGC018 exhibited robust antitumor activity in xenograft models of various cancers, including breast, ovarian, lung, and melanoma.[6][11] For example, in a PA-1 ovarian cancer model, repeat doses of MGC018 at 1 mg/kg resulted in a 98% reduction in tumor volume and complete regressions in all treated animals.[11]

| Xenograft Model | MGC018 Dose (repeat QW x 4) | Tumor Volume Reduction | Complete Regressions | Reference |

| PA-1 Ovarian Cancer | 1 mg/kg | 98% | 7/7 | [11] |

| PA-1 Ovarian Cancer | 0.3 mg/kg | 60% | 3/7 | [11] |

| A375.S2 Melanoma | 1 mg/kg | 84% | - | [11] |

Experimental Protocols

In Vitro Cytotoxicity Assay

The potency of duocarmycin-based ADCs is typically assessed using a cell viability assay.

-

Cell Plating: Cancer cell lines with varying target antigen expression are seeded in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and incubated overnight.[5]

-

ADC Treatment: A serial dilution of the ADC or control antibody/drug is prepared and added to the cells.

-

Incubation: Cells are incubated with the treatment for a defined period (e.g., 6, 24, or 144 hours).[5][10] For shorter exposure times, cells are washed and fresh medium is added after the initial incubation.[5]

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as alamarBlue or CellTiter-Glo.[5][6]

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

Bystander Killing Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.

-

Cell Labeling: The antigen-negative bystander cell line is labeled with a fluorescent dye (e.g., CellTrace Violet or RFP).[5][6]

-

Co-culture Plating: Labeled antigen-negative cells are mixed with unlabeled antigen-positive cells at a specific ratio (e.g., 1:1) and plated in 96-well plates.[5]

-